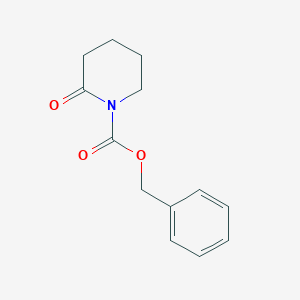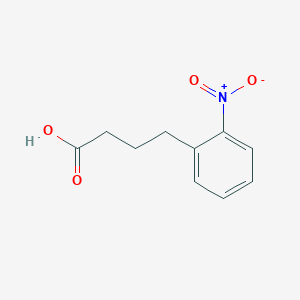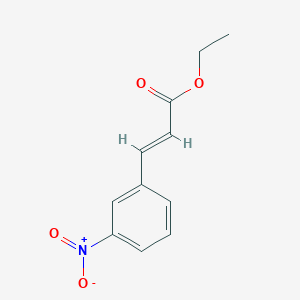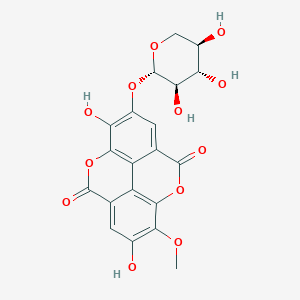
Benzyl 2-oxopiperidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 2-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H15NO3 . It is used in laboratory chemicals and the manufacture of substances .
Molecular Structure Analysis
The molecular structure of Benzyl 2-oxopiperidine-1-carboxylate consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 233.10500 .Applications De Recherche Scientifique
Pharmacology: Drug Synthesis and Development
Benzyl 2-oxopiperidine-1-carboxylate plays a crucial role in the pharmaceutical industry, particularly in the synthesis of drug compounds. Its structure is a key component in the development of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . These derivatives are integral in creating medications for a variety of conditions, including cancer, viral infections, and neurological disorders .
Organic Synthesis: Building Blocks for Complex Molecules
In organic chemistry, this compound serves as a building block for the synthesis of complex molecules. It’s involved in various reactions such as cyclization, cycloaddition, and multicomponent reactions, which are essential for constructing biologically active piperidines . Its utility in creating substituted piperidines and spiropiperidines is particularly noteworthy.
Material Science: Synthesis of Advanced Materials
Benzyl 2-oxopiperidine-1-carboxylate contributes to material science by aiding in the synthesis of advanced materials. Its properties allow for the creation of compounds with specific characteristics required in materials science, such as thermal stability and reactivity under certain conditions .
Analytical Chemistry: Reference Standards and Reagents
In analytical chemistry, this compound is used as a reference standard and reagent. It helps in the qualitative and quantitative analysis of chemical substances, playing a vital role in ensuring the accuracy and reliability of analytical methods .
Biochemistry: Study of Biological Processes
The compound’s derivatives are used in biochemistry to study biological processes. They can act as inhibitors or activators in enzymatic reactions, helping to elucidate the biochemical pathways and mechanisms within living organisms .
Industrial Applications: Chemical Manufacturing
In industrial settings, Benzyl 2-oxopiperidine-1-carboxylate is utilized in the manufacturing of chemicals. It’s involved in processes that require specific reactivity patterns, such as the production of polymers or other industrial chemicals .
Safety and Hazards
Orientations Futures
The future directions for Benzyl 2-oxopiperidine-1-carboxylate and its derivatives could involve further exploration of their synthesis methods and mechanisms of action. As the compound is used in laboratory chemicals and the manufacture of substances , advancements in these areas could lead to new applications and discoveries.
Propriétés
IUPAC Name |
benzyl 2-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGMGCSFOUSKCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455096 | |
| Record name | Benzyl 2-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-oxopiperidine-1-carboxylate | |
CAS RN |
106412-35-5 | |
| Record name | Benzyl 2-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














